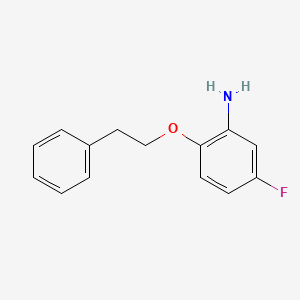

5-Fluoro-2-(phenethyloxy)aniline

Overview

Description

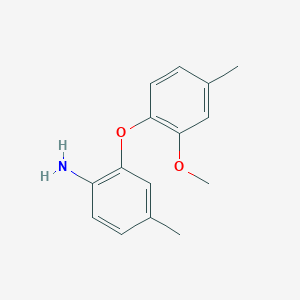

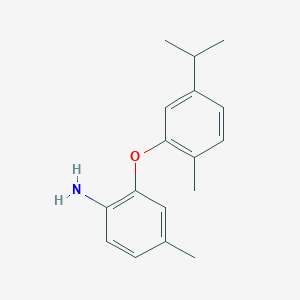

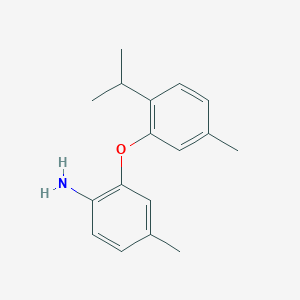

5-Fluoro-2-(phenethyloxy)aniline is a chemical compound with the CAS Number: 946716-72-9 and a molecular weight of 231.27 . Its IUPAC name is 5-fluoro-2-(2-phenylethoxy)aniline .

Molecular Structure Analysis

The InChI code for 5-Fluoro-2-(phenethyloxy)aniline is 1S/C14H14FNO/c15-12-6-7-14 (13 (16)10-12)17-9-8-11-4-2-1-3-5-11/h1-7,10H,8-9,16H2 . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Fluoro-2-(phenethyloxy)aniline include its molecular formula (C14H14FNO), molecular weight (231.27), and InChI code (1S/C14H14FNO/c15-12-6-7-14 (13 (16)10-12)17-9-8-11-4-2-1-3-5-11/h1-7,10H,8-9,16H2) .Scientific Research Applications

Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine

Developments in fluorine chemistry have significantly contributed to the precise use of fluorinated pyrimidines (FPs), such as 5-Fluorouracil (5-FU), to treat cancer. This review outlines methods for 5-FU synthesis, including the incorporation of isotopes for studying metabolism and biodistribution. It also discusses new insights from computational and experimental studies on how FPs affect nucleic acid structure and dynamics. Recent findings suggest roles for RNA modifying enzymes in 5-FU cytotoxicity, highlighting the importance of further research in this area for personalized cancer treatment (Gmeiner, 2020).

Chemical Fixation of CO2 with Aniline Derivatives

The use of carbon dioxide (CO2) as a C1 feedstock in organic synthesis, particularly in the cyclization of aniline derivatives to form functionalized azoles, represents a valuable synthetic strategy. This review covers research on the preparation of benzene-fused azole compounds from anilines and CO2, highlighting their significance in producing biologically active azole derivatives. This methodology provides access to value-added chemicals from an economical, non-toxic, and renewable resource, offering a novel avenue for synthetic organic chemists (Vessally et al., 2017).

Genotoxic Activities of Aniline and its Metabolites

This review focuses on whether aniline itself or one of its metabolites has a genotoxic potential that could explain the occurrence of spleen tumors in rats. Despite a heterogeneous database for aniline and its metabolites, most validated studies did not indicate a potential of aniline to induce gene mutations. The review suggests that the carcinogenic effects in the spleen of rats are likely the end stage of a chronic high-dose damage of the blood leading to oxidative stress, rather than being due to a primary genotoxic basis (Bomhard & Herbold, 2005).

2-(Azolyl)anilines: Synthesis and Biological Properties

This review provides a summary and analysis of data on the synthesis of 2-(azolyl)anilines and their role as effective 1,5-nucleophiles in cyclocondensation reactions. Additionally, it reports on the biological activity data of 2-(azolyl)anilines and their derivatives, demonstrating their potential in various applications. The review highlights the importance of these compounds in the development of new synthetic methodologies and their potential impact on the discovery of biologically active molecules (Antypenko et al., 2017).

Safety and Hazards

properties

IUPAC Name |

5-fluoro-2-(2-phenylethoxy)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14FNO/c15-12-6-7-14(13(16)10-12)17-9-8-11-4-2-1-3-5-11/h1-7,10H,8-9,16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHMZZJXCMIHFMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCOC2=C(C=C(C=C2)F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Fluoro-2-(phenethyloxy)aniline | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[2-(4-Methylphenoxy)ethyl]piperidine](/img/structure/B3172166.png)

![2-[(4-Chloro-1-naphthyl)oxy]-5-methylphenylamine](/img/structure/B3172170.png)

![N-[3-(2-Amino-5-methylphenoxy)propyl]-N,N-dimethylamine](/img/structure/B3172185.png)

![N-[3-(2-Amino-5-methylphenoxy)phenyl]-N,N-dimethylamine](/img/structure/B3172206.png)

![2-[4-(Tert-butyl)phenoxy]-4-methylphenylamine](/img/structure/B3172220.png)